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molecular formula C9H15NO4 B118312 Methyl 2-tert-butyloxycarbonylaminoacrylate CAS No. 55477-80-0

Methyl 2-tert-butyloxycarbonylaminoacrylate

Cat. No. B118312
M. Wt: 201.22 g/mol
InChI Key: MGBHVVGQPZDMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07211586B2

Procedure details

A solution of N-(tert-butyloxycarbonyl)-DL-serine methyl ester {5.48 g, Reference Example 15(a)} in tetrahydrofuran (60 mL) was treated with triethylamine (3.48 mL) followed by carbonyldiilmidazole (4.05 g). The mixture was stirred at room temperature overnight and then evaporated. The residue was extracted several times with tert-butyl methyl ether. The combined extracts were evaporated to give a colourless oil which was subjected to flash chromatography on silica eluting with toluene to give the title compound (3.64 g) as a colourless oil.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
3.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH:4]([CH2:13]O)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].C(N(CC)CC)C.C1(C)C=CC=CC=1>O1CCCC1>[CH3:1][O:2][C:3](=[O:15])[C:4](=[CH2:13])[NH:5][C:6]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7]

Inputs

Step One
Name
Quantity
5.48 g
Type
reactant
Smiles
COC(C(NC(=O)OC(C)(C)C)CO)=O
Step Two
Name
Quantity
3.48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted several times with tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to give a colourless oil which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(NC(=O)OC(C)(C)C)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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